molecular formula C15H17F2N3O2 B4664922 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione

1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione

Katalognummer B4664922
Molekulargewicht: 309.31 g/mol
InChI-Schlüssel: HDUGVQZKQOYKMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as DFP-1080, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that cleaves dipeptides from the N-terminus of polypeptides and has been implicated in the pathophysiology of type 2 diabetes mellitus (T2DM). DFP-1080 has shown promising results in preclinical studies as a potential treatment for T2DM.

Wirkmechanismus

1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione inhibits DPP-IV activity by binding to the active site of the enzyme. DPP-IV cleaves the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and inhibit glucagon secretion. By inhibiting DPP-IV, 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione increases the levels of GLP-1 and GIP, leading to improved glucose homeostasis.
Biochemical and physiological effects:
1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. In addition, 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to increase GLP-1 and GIP levels and to decrease glucagon levels in these models. These effects are consistent with the known physiological actions of GLP-1 and GIP and suggest that 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione may be a promising therapeutic agent for the treatment of T2DM.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is its potency and selectivity for DPP-IV. This makes it a useful tool for studying the role of DPP-IV in various physiological processes. However, one limitation of 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is its potential off-target effects. DPP-IV is involved in the degradation of many peptides, and inhibition of DPP-IV may have unintended consequences on other physiological processes.

Zukünftige Richtungen

1. Investigate the long-term safety and efficacy of 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in animal models of T2DM.
2. Evaluate the potential of 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione as a therapeutic agent for other diseases, such as inflammatory bowel disease and cancer.
3. Develop more potent and selective DPP-IV inhibitors based on the structure of 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione.
4. Investigate the potential of 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione as a tool for studying the role of DPP-IV in other physiological processes.
5. Investigate the potential of 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione as a lead compound for the development of new drugs for the treatment of T2DM.

Wissenschaftliche Forschungsanwendungen

1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively studied in preclinical models of T2DM. In vitro studies have shown that 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione inhibits DPP-IV activity in a dose-dependent manner. In vivo studies have demonstrated that 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione improves glucose tolerance and insulin sensitivity in animal models of T2DM. These findings suggest that 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione may be a promising therapeutic agent for the treatment of T2DM.

Eigenschaften

IUPAC Name

1-(3,4-difluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2/c1-18-4-6-19(7-5-18)13-9-14(21)20(15(13)22)10-2-3-11(16)12(17)8-10/h2-3,8,13H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUGVQZKQOYKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
Reactant of Route 2
Reactant of Route 2
1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
Reactant of Route 3
Reactant of Route 3
1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
Reactant of Route 4
1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
Reactant of Route 5
1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
Reactant of Route 6
Reactant of Route 6
1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.